1-Aminopropylphosphonic acid

Description

The exact mass of the compound 1-Aminopropylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Aminopropylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminopropylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

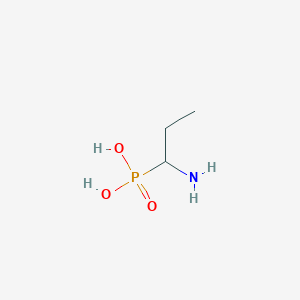

IUPAC Name |

1-aminopropylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 |

Source

|

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 |

Source

|

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Definitive Guide to 1-Aminopropylphosphonic Acid: Synthesis, Characterization, and Applications

[1]

Part 1: Strategic Overview & Disambiguation[1]

Critical Disambiguation: Isomer Specificity

In the field of organophosphorus medicinal chemistry, precision in nomenclature is paramount.[1] "1-Aminopropylphosphonic acid" refers to the alpha-aminophosphonate (an analogue of the amino acid Norvaline ).[1] It is distinct from its structural isomer, 3-aminopropylphosphonic acid (an analogue of GABA ).[1]

| Feature | 1-Aminopropylphosphonic Acid (Target of this Guide) | 3-Aminopropylphosphonic Acid (Common Confusant) |

| Structure | ||

| Class | ||

| Bio-Analogue | Norvaline (Transition State Analogue) | GABA (Neurotransmitter Analogue) |

| Primary Activity | Leucine Aminopeptidase Inhibitor | GABA-B Receptor Agonist |

| Synthesis Route | Kabachnik-Fields Reaction | Arbuzov or Gabriel Synthesis |

This guide focuses exclusively on the synthesis and characterization of the 1-amino isomer.

Part 2: Synthetic Strategies & Protocols

The Kabachnik-Fields Reaction (Primary Route)

The most robust synthetic pathway for 1-aminopropylphosphonic acid is the Kabachnik-Fields reaction , a three-component coupling of a carbonyl (propanal), an amine, and a hydrophosphoryl compound.[1]

While ammonia can be used directly, it often leads to poly-alkylation byproducts.[1] The "Expert Choice" protocol utilizes benzylamine or diphenylmethylamine as a sterically hindered ammonia equivalent, ensuring mono-alkylation and simplifying purification.[1]

Reaction Mechanism

The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.[1][2]

Figure 1: Mechanistic pathway of the Kabachnik-Fields synthesis using a benzylamine blocking group.

Detailed Experimental Protocol

Objective: Synthesis of 1-Aminopropylphosphonic Acid (Scale: 10 mmol)

Reagents:

-

Propanal (Propionaldehyde): 10 mmol (Freshly distilled; Critical: Propanal oxidizes to propionic acid rapidly.)[1]

-

Benzylamine: 10 mmol[1]

-

Diethyl Phosphite: 10 mmol[1]

-

Solvent: Toluene or Ethanol (dry)[1]

-

Catalyst: Anhydrous Magnesium Perchlorate (2 mol%) or simply thermal reflux.[1]

Step-by-Step Methodology:

-

Imine Formation (In-Situ):

-

In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve Propanal (0.58 g) and Benzylamine (1.07 g) in 20 mL dry toluene.

-

Stir at room temperature for 30 minutes, then reflux for 1 hour to remove water. Checkpoint: Monitoring by IR should show disappearance of C=O stretch (1720 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).[1]

-

-

Phosphonylation:

-

Hydrolysis & Deprotection (The "One-Pot" Acid Method):

-

Dissolve the crude oil in 15 mL of 48% Hydrobromic Acid (HBr) or 6N HCl.

-

Reflux for 12–18 hours. This step achieves two goals: hydrolysis of the ethyl esters and cleavage of the benzyl group (if HBr is used).[1]

-

Note: If HCl is used, the benzyl group may remain.[1] In that case, perform hydrogenolysis (H2, Pd/C, MeOH) after ester hydrolysis.

-

Workup: Evaporate the acid to dryness in vacuo. Add water and re-evaporate (3x) to remove excess acid.

-

-

Purification (Propylene Oxide Method):

-

Dissolve the residue in minimal ethanol/water.

-

Add Propylene Oxide dropwise until precipitation occurs.[1] Propylene oxide acts as an acid scavenger, neutralizing the HCl/HBr salt and forcing the zwitterionic amino-phosphonic acid to crystallize.[1]

-

Filter the white solid and wash with cold ethanol/ether.

-

Part 3: Characterization & Validation[1]

Spectroscopic Profile

The definitive proof of structure relies on

| Technique | Parameter | Expected Signal / Value | Structural Insight |

| Chemical Shift ( | +14.0 to +18.0 ppm (D | Characteristic of | |

| Coupling | Proton-decoupled: Singlet.[1] Coupled: Multiplet. | Verifies P-C bond integrity. | |

| The proton on C1 is coupled to both P and C2 protons.[1] | |||

| Methyl Group | Terminal methyl of the propyl chain. | ||

| IR Spectroscopy | P=O Stretch | 1150 – 1200 cm⁻¹ | Strong broad band.[1] |

| NH Stretch | 2600 – 3200 cm⁻¹ (Broad) | Indicates zwitterionic ammonium form ( |

Physical Properties[1][3]

Part 4: Troubleshooting & Optimization (Expertise)[1]

Common Pitfalls

-

Hygroscopicity: The final zwitterion is often hygroscopic.[1] Dry under high vacuum over

at 60°C for 24 hours before elemental analysis. -

Incomplete Hydrolysis: If the

NMR shows a peak around 22-25 ppm, the ester hydrolysis is incomplete.[1] Return to 6N HCl reflux. -

Purification Failure: If propylene oxide fails to precipitate the product (oiling out), use an Ion Exchange Column (Dowex 50W-X8, H+ form).[1] Load the crude acid, wash with water (elutes impurities), and elute product with 1M

.

Purification Workflow Logic

Figure 2: Decision tree for the purification of alpha-aminophosphonic acids.

References

-

Kabachnik, M. I., & Medved, T. Y. (1952).[1][5] New method for the synthesis of amino phosphonic acids.[1][2][5][6] Doklady Akademii Nauk SSSR.[1][5]

-

Kafarski, P., & Lejczak, B. (2001).[1] Aminophosphonic acids of potential medical importance.[1][5] Current Medicinal Chemistry - Anti-Cancer Agents.[1][5]

-

Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections.[1] University of Wisconsin-Madison. (Reference for 31P NMR shifts of phosphonates).

-

Naydenova, E., et al. (2006).[1] Novel alpha-aminophosphonic acids.[1][7] Design, characterization, and biological activity.[1][5][6] Bioorganic & Medicinal Chemistry.[1][8]

Sources

- 1. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

Technical Guide: Biological Activity & Therapeutic Potential of Aminophosphonic Acids

Executive Summary

Aminophosphonic acids (APAs) represent one of the most significant classes of bioisosteres in modern medicinal chemistry. Structurally, they are amino acid analogues where the planar,

This guide dissects the biological activity of APAs, moving beyond simple structural descriptions to the mechanistic causality of their function. For researchers and drug developers, the value of APAs lies in their ability to act as Transition State Analogues (TSAs) . Their tetrahedral geometry mimics the high-energy intermediate formed during peptide bond hydrolysis, allowing them to inhibit proteases, ligases, and synthases with high affinity.

This whitepaper details the mechanistic basis of this activity, provides validated experimental protocols for assessing inhibition, and outlines the therapeutic landscape from oncology to agrochemistry.

Structural Basis of Bioactivity: The "Tetrahedral Mimicry"[1]

The biological potency of APAs is not accidental; it is a direct consequence of stereoelectronic mimicry.

The Bioisosteric Shift

In a standard peptide bond hydrolysis (catalyzed by proteases), the carbonyl carbon of the substrate undergoes nucleophilic attack (usually by water or a serine residue), transitioning from a planar

-

Amino Acids: The carboxyl group is planar. It binds to the enzyme's active site in the ground state.

-

Aminophosphonic Acids: The phosphonate group is stable and tetrahedral. It structurally resembles the transition state or the tetrahedral intermediate of the enzymatic reaction.[1][2]

Chelation and Metalloproteases

Many APAs are potent inhibitors of metalloproteases (e.g., Matrix Metalloproteinases - MMPs). The phosphonate oxygen atoms serve as powerful chelating agents for metal ions (like

Visualization: Structural Mimicry & TSA Mechanism

The following diagram illustrates the structural comparison and the inhibition logic.

Caption: Figure 1: APAs mimic the tetrahedral transition state of peptide hydrolysis, locking enzymes in an inactive complex.

Therapeutic & Industrial Applications[3][4]

Oncology: Protease Inhibition

Tumor metastasis relies heavily on the degradation of the extracellular matrix (ECM).

-

Target: Matrix Metalloproteinases (MMPs) and Aminopeptidases.

-

Mechanism: APAs act as inhibitors of these zinc-dependent enzymes.[1] By chelating the active site zinc and mimicking the transition state of collagen degradation, APAs prevent the physical breakdown of tissue barriers, thereby limiting tumor invasion.

-

Key Data: Diaryl

-aminophosphonates have shown

Agrochemicals: The Glyphosate Paradigm

-

Compound: Glyphosate (N-(phosphonomethyl)glycine).[3]

-

Target: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[4]

-

Mechanism: It competes with phosphoenolpyruvate (PEP). The enzyme normally catalyzes the transfer of an enolpyruvyl group to shikimate-3-phosphate. Glyphosate mimics the transition state of this transfer, shutting down the shikimate pathway essential for aromatic amino acid biosynthesis in plants.[5]

-

Note: This pathway does not exist in mammals, providing a high safety margin (though debate exists regarding metabolites like AMPA).

Antiviral Activity[8]

-

Target: Plant viruses like Tobacco Mosaic Virus (TMV).[6]

-

Mechanism: Activation of systemic acquired resistance (SAR) and direct interference with viral replication complexes.

-

Emerging Research:

-aminophosphonates bearing heterocyclic moieties (e.g., benzothiazole) are being investigated for HIV and Hepatitis C inhibition, targeting protease processing steps.

Technical Protocol: High-Throughput Enzyme Inhibition Screening

Objective: To determine the

Rationale: APAs often exhibit "slow-binding" inhibition kinetics. A standard mix-and-read protocol will underestimate potency. This protocol includes a critical pre-incubation step to allow the establishment of the Enzyme-Inhibitor equilibrium.

Reagents & Setup[11][12]

-

Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM

(Critical for metalloproteases). -

Substrate: Fluorogenic peptide (e.g., Leu-AMC).

-

Enzyme: Purified recombinant protease (titrated to give linear velocity for >30 mins).

-

Inhibitor: APA candidate dissolved in DMSO (Final DMSO < 1%).

Step-by-Step Methodology

-

Preparation of Stocks:

-

Prepare 100x stocks of the APA inhibitor in DMSO.

-

Prepare 2x Enzyme solution in Assay Buffer.

-

Prepare 2x Substrate solution in Assay Buffer.

-

-

Pre-Incubation (The "Black Box" of APA assays):

-

In a 96-well black microplate, add 10

L of Inhibitor (various concentrations). -

Add 40

L of 2x Enzyme solution. -

CRITICAL: Incubate at 25°C for 30 minutes .

-

Why? This allows the tetrahedral phosphonate to displace water/native ligands and undergo the conformational change required for tight binding.

-

-

Reaction Initiation:

-

Add 50

L of 2x Substrate solution to all wells. -

Final Volume: 100

L.

-

-

Kinetic Measurement:

-

Immediately place in a fluorescence plate reader (Ex/Em: 360/460 nm for AMC).

-

Read every 60 seconds for 45 minutes.

-

-

Data Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Plot

vs. log[Inhibitor]. -

Fit to the 4-parameter logistic equation to derive

.

-

Validation Criteria (Self-Validating System)

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Inhibitor: Run Bestatin (a known aminopeptidase inhibitor) as a positive control. If Bestatin

deviates >2-fold from literature, discard the run. -

Linearity: The "No Inhibitor" control must remain linear (

) throughout the measurement window.

Visualization: Experimental Workflow

Caption: Figure 2: Step-by-step kinetic assay workflow emphasizing the critical pre-incubation step for APA inhibitors.

Comparative Bioactivity Data[8][9][13]

The following table summarizes the biological activity of key aminophosphonic acid derivatives across different therapeutic classes.

| Class | Representative Compound | Target Enzyme/Receptor | Mechanism | |

| Anticancer | Diaryl | Serine Proteases / MMPs | 5 - 50 | Transition State Analogue; Cell Cycle Arrest (G1) |

| Herbicide | Glyphosate | EPSP Synthase | ~10 | Competitive inhibitor vs PEP; TSA |

| Antiviral | Dufulin | TMV Replication Complex | 50 - 60% Inhibition | Systemic Acquired Resistance activator |

| Antibacterial | Alafosfalin | Alanine Racemase | Varies (prodrug) | Mimics Ala-Ala; active transport into cell |

References

-

Kukhar, V. P., & Hudson, H. R. (2000).[8][9] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley.[10] Link

-

Naydenova, E., et al. (2010). Novel

-aminophosphonic acids: Design, characterization, and biological activity. Bioorganic & Medicinal Chemistry. Link -

Song, B. A., et al. (2006).[8][6] Synthesis and Antiviral Bioactivities of

-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules. Link -

Duke, S. O., & Powles, S. B. (2008). Glyphosate: A Once-in-a-Century Herbicide. Pest Management Science. Link

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[10] (Source for Pre-incubation protocols). Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Glyphosate - Wikipedia [en.wikipedia.org]

- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 6. Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wiley.com [wiley.com]

Technical Whitepaper: 1-Aminopropylphosphonic Acid (Ampropylfos)

Mechanism of Action, Structural Pharmacology, and Experimental Validation

Executive Summary

1-Aminopropylphosphonic acid (1-APA) , also known commercially as Ampropylfos , is a low-molecular-weight organophosphorus compound belonging to the class of

Its core mechanism of action relies on the bio-isosteric replacement of a planar carboxyl group (-COOH) with a tetrahedral phosphonic acid group (-PO

Chemical Identity & Structural Pharmacology

To understand the mechanism, one must first distinguish the specific isomerism and electronic properties that drive its binding affinity.

2.1 Structural Distinction (The "Propyl" Trap)

A common error in neuroscience literature is confusing 1-APA with its isomers. The position of the amine group dictates the target biology.

| Compound | Structure | Primary Target | Mechanism Class |

| 1-Aminopropylphosphonic Acid (1-APA) | Enzymes (Aminopeptidases, Racemases) | Transition-State Analogue | |

| 3-Aminopropylphosphonic Acid (3-APA) | GABA-B Receptor | Orthosteric Agonist | |

| AP3 (2-Amino-3-phosphonopropionic) | mGluR / NMDA | Glutamate Analogue |

2.2 The Tetrahedral Mimicry Hypothesis

The pharmacological power of 1-APA lies in the geometry of the phosphonate group.

-

Carboxylates (Substrate): Planar (

) geometry. -

Phosphonates (Inhibitor): Tetrahedral (

) geometry. -

Mechanism: During peptide bond hydrolysis, the carbonyl carbon passes through a high-energy tetrahedral intermediate . The phosphonate group of 1-APA mimics this transition state but is non-hydrolyzable. Enzymes bind 1-APA more tightly than the natural substrate because they are evolutionarily optimized to stabilize the transition state, effectively "locking" the enzyme in an inactive complex.

Mechanism of Action (The Core)

The mechanism of 1-APA is bifurcated into its role as an antimicrobial agent (fungicide) and its utility as a protease inhibitor scaffold.

3.1 Pathway: Enzyme Inhibition via Transition State Stabilization

In biological systems (specifically Oomycetes like Aphanomyces astaci), 1-APA disrupts cell wall integrity.

-

Uptake: 1-APA enters the cell via amino acid transporters, disguised as

-aminobutyric acid or valine . -

Target Engagement: It binds to the active site of enzymes involving amino acid turnover (e.g., Alanine Racemase or D-Ala-D-Ala Ligase analogues).

-

Inhibition: The phosphonate oxygen coordinates with the active site metal ion (often Zn

or Mn -

Metabolic Arrest: The inability to process amino acids for cell wall peptidoglycan or glucan synthesis leads to zoospore germination failure and cell lysis.

3.2 Visualization of Inhibition Mechanism

The following diagram illustrates the competitive inhibition logic where 1-APA mimics the transition state of a peptide/amino acid substrate.

Caption: 1-APA acts as a stable transition-state analogue, outcompeting the natural substrate by mimicking the high-energy tetrahedral intermediate.

Experimental Validation Protocols

For researchers validating 1-APA activity, the following protocols ensure data integrity and reproducibility.

4.1 Protocol A: NMR Metabolomics Standard Validation

1-APA is an ideal internal standard for

-

Reagent Prep: Dissolve 1-APA to 10 mM in D

O. -

Sample Spiking: Add 50

L of standard to 500 -

Acquisition: Run 1D NOESY presat sequence.

-

Validation Signal: Look for the characteristic triplet at

~1.05 ppm (methyl) and multiplet at -

Integrity Check: Ensure no overlap with the Lactate doublet (

1.33 ppm) or Alanine doublet (

4.2 Protocol B: Zoospore Germination Inhibition Assay (Bioactivity)

To verify biological potency (Ampropylfos activity):

-

Culture: Maintain Aphanomyces astaci on PG-1 agar.

-

Induction: Transfer mycelia to sterile lake water to induce zoospore formation.

-

Treatment: Apply 1-APA at graded concentrations (0.1 - 100

g/mL). -

Readout: Count motile zoospores vs. encysted/germinating spores at 12h and 24h using inverted microscopy.

-

Data Analysis: Calculate IC

for germination inhibition. Expect IC

Therapeutic & Development Implications[3][4][5]

5.1 Structure-Activity Relationship (SAR)

-

Chain Length Sensitivity: Extension of the alkyl chain from propyl (C3) to butyl (C4) or pentyl (C5) shifts activity from broad amino acid mimicry to specific glutamate receptor antagonism (e.g., AP5 is an NMDA antagonist). 1-APA is generally too short to effectively bridge the glutamate binding site on NMDA receptors, making it a poor NMDA antagonist but a potent aminopeptidase inhibitor.

-

Chirality: The (R)-enantiomer is typically the bioactive species for enzyme inhibition, mimicking the L-amino acid stereochemistry (due to Cahn-Ingold-Prelog priority rules shifting).

5.2 Drug Design Utility

Medicinal chemists utilize the 1-aminopropylphosphonate scaffold to:

-

Design Prodrugs: Masking the phosphonic acid with ester groups (e.g., diphenyl esters) improves cellular permeability (bioavailability), allowing the "warhead" to be delivered intracellularly.

-

Fragment-Based Screening: 1-APA serves as a polar fragment in X-ray crystallographic screens for novel metalloprotease binding pockets.

References

-

Cerenius, L., et al. (1992).[2] "Effects of ampropylfos ((RS)-1-aminopropylphosphonic acid) on zoospore formation, repeated zoospore emergence and oospore formation in Aphanomyces spp." Pesticide Science, 36(3), 189-194.[2] Link

-

Kafarski, P., & Lejczak, B. (2001).[3] "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6), 819-828. Link

-

Glunde, K., et al. (2006). "Transcriptomic and Metabolomic Differentiation of Breast Cancers: Progression and Therapy Response via Magnetic Resonance Spectroscopy." Cancer Research, 66(23). (Methodology for 1-APA as NMR Standard).[4] Link

-

Naylor, A. M., et al. (1989). "Structure-activity relationships of phosphonate analogues of glutamic acid." Neuroscience Letters. (Clarification of chain length requirements for NMDA antagonism). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. iucngisd.org [iucngisd.org]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Transcriptomic and Metabolomic Differentiation of Breast Cancers: Progression and Therapy Response via Magnetic Resonance Spectroscopy and Quantitative Expression Profiling in the Choline pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aminopropylphosphonic Acid Analogs as GABA Receptor Agonists

The following technical guide details the pharmacology, mechanism of action, and experimental protocols for 3-Aminopropylphosphonic acid (3-APA) and its potent derivative 3-Aminopropylphosphinic acid (3-APPA) .

Editorial Note on Nomenclature & Isomerism:

While the prompt specifies 1-Aminopropylphosphonic acid, this guide focuses on the 3-isomer (3-APA) and its phosphinic analog (3-APPA) . In medicinal chemistry, GABA (

Part 1: Chemical Identity & Pharmacological Profile[1]

The Phosphonate Bioisostere Strategy

The development of GABA receptor agonists relies heavily on bioisosterism —replacing the carboxyl group (

| Compound | Abbreviation | Structure | Pharmacology | Affinity ( |

| GABA | GABA | Endogenous Agonist | Low nM - | |

| 3-Aminopropylphosphonic acid | 3-APA | GABA-B Partial Agonist | ||

| 3-Aminopropylphosphinic acid | 3-APPA (CGP 27492) | Potent GABA-B Agonist |

Mechanism of Action: GABA-B Selectivity

Unlike GABA-A receptors (ligand-gated ion channels), GABA-B receptors are G-protein coupled receptors (GPCRs) formed by the heterodimerization of GABA-B1 and GABA-B2 subunits.

3-APPA (CGP 27492) acts as a highly selective agonist, surpassing Baclofen in potency. Its mechanism involves:

-

Binding: 3-APPA binds to the "Venus flytrap" domain of the GABA-B1 subunit.

-

G-Protein Activation: Induces conformational change activating the

protein. -

Effector Modulation:

-

Presynaptic: Inhibition of Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release (glutamate/GABA).

-

Postsynaptic: Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing

efflux and hyperpolarization. -

Intracellular: Inhibition of Adenylyl Cyclase, lowering cAMP levels.[]

-

Part 2: Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by 3-APPA binding to the GABA-B receptor.

Figure 1: Signal transduction pathway of 3-APPA at the GABA-B receptor, highlighting presynaptic inhibition and postsynaptic hyperpolarization.

Part 3: Validated Experimental Protocols

Protocol: Radioligand Binding Assay (Affinity Verification)

Objective: Determine the Binding Affinity (

Reagents:

-

Ligand:

-CGP27492 (3-APPA) or -

Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

. -

Displacer: Non-radioactive 3-APPA (serial dilutions:

to

Workflow:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to pellet synaptic membranes. Resuspend in Buffer.

-

Incubation: Mix 200 µL membrane suspension + 25 µL

-Ligand (approx 2 nM final) + 25 µL Displacer (3-APPA). -

Equilibrium: Incubate at 20°C for 45 minutes . (Note: GABA-B kinetics are slower; ensure equilibrium).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Protocol: Whole-Cell Patch Clamp (Functional Validation)

Objective: Measure 3-APPA induced currents (GIRK activation) in hippocampal CA1 pyramidal neurons.

Setup:

-

Rig: Differential Interference Contrast (DIC) microscope with micromanipulators.

-

Internal Solution: 140 mM K-Gluconate, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.3).

-

External Solution (aCSF): 124 mM NaCl, 2.5 mM KCl, 2 mM

, 1 mM

Step-by-Step:

-

Slicing: Prepare 300 µm acute hippocampal slices from Sprague-Dawley rats.

-

Patching: Establish G

seal on CA1 neuron; break in to achieve whole-cell configuration. -

Voltage Clamp: Clamp membrane potential at -50 mV .

-

Baseline: Record stable baseline current for 5 minutes.

-

Application: Bath apply 3-APPA (10 µM) via perfusion system.

-

Expected Result: An outward current (positive deflection) indicating

efflux.

-

-

Reversal Potential Check: Ramp voltage from -120 mV to -40 mV.

-

Validation: The 3-APPA induced current should reverse near

(

-

-

Antagonist Confirmation: Washout, then co-apply 3-APPA with CGP 55845 (selective GABA-B antagonist, 1 µM).

-

Validation: The outward current must be abolished.

-

Part 4: Comparative Data Summary

The following table synthesizes potency data from key literature sources, comparing 3-APPA against standard GABAergic ligands.

| Ligand | Receptor Target | Notes | ||

| 3-APPA (CGP 27492) | GABA-B | 3 nM | 20-40 nM | Highly potent; crosses BBB; phosphinic acid. |

| 3-APA | GABA-B | ~1.5 | ~2.3 | Partial agonist; phosphonic acid analog.[2] |

| Baclofen | GABA-B | 60 nM | 200 nM | Standard clinical agonist. |

| GABA | GABA-A/B | 20-40 nM | N/A | Endogenous; rapid degradation. |

| Muscimol | GABA-A | 5 nM | N/A | Selective GABA-A agonist (control). |

References

-

Froestl, W., et al. (1995).[3][4][5] Phosphinic acid analogues of GABA.[3][5][6][7] 1. New potent and selective GABAB agonists.[][5][6] Journal of Medicinal Chemistry.[3][5]

-

Seabrook, G. R., et al. (1990).[4] Electrophysiological characterization of the potent GABAB receptor agonist, 3-aminopropyl(methyl)phosphinic acid (SKF 97541). British Journal of Pharmacology.

-

Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.

-

Cayman Chemical. (n.d.). 3-Aminopropylphosphonic Acid Product Information.

-

IUPHAR/BPS Guide to Pharmacology. (2024). GABA-B Receptor Ligands: CGP 27492.[3]

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. 3-APPA - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Amino Acids: Engineering Bioactivity and Stability in Drug Discovery

Introduction: The Peptidomimetic Imperative

Peptides possess exquisite specificity and potency but suffer from poor pharmacokinetic (PK) profiles—primarily rapid proteolytic degradation and low membrane permeability. The incorporation of structural analogues of amino acids (non-canonical amino acids) is a cornerstone strategy in medicinal chemistry to overcome these limitations. By modifying the peptide backbone or side chains, researchers can engineer "peptidomimetics" that retain the biological fidelity of natural peptides while acquiring the durability of small molecules.[1]

This guide details the structural classification, synthetic routes, and solid-phase incorporation of these analogues, focusing on their application in stabilizing therapeutic candidates.

Structural Classification and Functional Utility

Amino acid analogues are categorized by the specific site of modification on the fundamental amino acid scaffold. Each class imparts distinct physicochemical properties.

| Class | Structural Modification | Key Property | Representative Example |

| Substitution of the | Restricts conformational space (Ramachandran angles); induces helical structures. | Aib (Aminoisobutyric acid) | |

| N-Methylated | Methylation of the backbone amide nitrogen. | Removes H-bond donor; improves membrane permeability; prevents proteolytic cleavage. | Cyclosporine (N-Me-Leu residues) |

| Insertion of a methylene group between the carboxyl and amino termini. | Complete resistance to standard proteases; alters hydrogen bonding patterns. | Sitagliptin ( | |

| Cyclic/Constrained | Cyclization between backbone/side-chain atoms. | Locks bioactive conformation; reduces entropy penalty upon binding. | Tic (Tetrahydroisoquinoline-3-carboxylic acid) |

The "Alpha-Methyl" Effect

Replacing the

Synthetic Methodologies: Self-Regeneration of Stereocenters (SRS)[2][3]

Synthesizing

Mechanism of SRS

The logic of SRS is to use the original chirality of the amino acid to generate a temporary second stereocenter (usually in a heterocyclic ring). This temporary center then directs the reconstruction of the original center with a new substituent.

The Protocol (Proline Example):

-

Condensation: L-Proline is condensed with pivalaldehyde to form a bicyclic aminal (oxazolidinone). The bulky tert-butyl group directs the stereochemistry.

-

Enolization: Treatment with a strong base (LDA) removes the

-proton, forming a planar enolate. -

Alkylation: The electrophile attacks from the face opposite the tert-butyl group (steric control), ensuring retention of configuration.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary ring, yielding the enantiopure

-alkylated amino acid.

Visualization of SRS Workflow

Figure 1: Seebach's Self-Regeneration of Stereocenters (SRS) allows for the creation of quaternary amino acids by temporarily storing chirality in a heterocyclic auxiliary.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hindered Analogues

Incorporating sterically hindered analogues (like Aib or N-methyl amino acids) into peptide chains often fails with standard protocols due to the inability of the activated carboxyl group to approach the nucleophile.

Protocol: Coupling Sterically Hindered Amino Acids

Reagents:

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes.

-

Activation (Pre-mix):

-

Dissolve the hindered amino acid (4.0 eq) and HATU (3.8 eq) in minimal dry DMF.

-

Add HOAt (4.0 eq).[3] Note: HOAt is critical for reducing racemization and accelerating coupling for hindered systems.

-

Add DIPEA (8.0 eq) immediately before adding to the resin.

-

-

Coupling Reaction:

-

Add the activated mixture to the resin.[2]

-

Time: Allow to react for 4–12 hours (vs. standard 45 mins).

-

Temperature: For extremely difficult couplings (e.g., Aib-Aib), elevate temperature to 50°C or use microwave assistance (75°C, 10 min).

-

-

Monitoring (Critical Step):

-

Do NOT use the Kaiser Test. It is often false-negative for secondary amines (like N-methyl AAs).

-

Use the Chloranil Test or Bromophenol Blue Test.

-

Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a resin bead. Blue staining indicates free secondary amines (incomplete coupling).

-

-

-

Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

Biological Mechanism: The Steric Shield

Why do these analogues extend half-life? The primary mechanism is steric occlusion . Proteases (like trypsin or chymotrypsin) require the peptide backbone to adopt an extended conformation within the enzyme's active site to hydrolyze the amide bond.

- -Methylation: The added methyl group acts as a "bumper," physically preventing the peptide bond from entering the catalytic cleft of the protease.

-

-Amino Acids: The additional methylene group (

Logic of Proteolytic Stability

Figure 2: Mechanistic comparison of protease interaction. Analogues prevent degradation through steric hindrance or backbone modification that disrupts the enzyme's catalytic geometry.

Case Studies in Drug Development

Semaglutide (GLP-1 Agonist)

-

Analogue Used:

-Aminoisobutyric acid (Aib). -

Role: Semaglutide replaces the Alanine at position 8 of the native GLP-1 sequence with Aib .

-

Outcome: Native GLP-1 is degraded by the enzyme DPP-4 in minutes. The Aib substitution at the cleavage site renders the peptide resistant to DPP-4, extending the half-life to approximately 1 week (in combination with fatty acid acylation).

Sitagliptin (Januvia)

-

Analogue Used:

-Amino acid derivative.[1][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Role: Sitagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its core structure is based on a

-amino amide. -

Outcome: The

-amino motif mimics the transition state of the substrate but cannot be cleaved, effectively inhibiting the enzyme with high selectivity.

References

-

Seebach, D., et al. (1996).[6] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

-

BenchChem. (2025).[3] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Protocols. Link

-

FDA. (2021).[7] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids. National Institutes of Health. Link

-

Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Albericio, F., et al. (2006).[2] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Link

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of (1S)-(+)-(1-Aminopropyl)phosphonic acid

The following technical monograph provides an in-depth analysis of (1S)-(+)-(1-Aminopropyl)phosphonic acid , a significant bioisostere in organophosphorus chemistry.

Chemical Class:

Executive Summary & Structural Significance

(1S)-(+)-(1-Aminopropyl)phosphonic acid is the phosphonic acid analogue of L-

This substitution fundamentally alters the electronic and steric profile of the molecule while retaining its capacity to be recognized by amino acid transporters and enzymes. Unlike its

Key Distinction:

-

1-Aminopropylphosphonic acid (

): Isostere of -

3-Aminopropylphosphonic acid (

): Isostere of GABA. Target: GABA-B Receptors.[2][3][4][5]

Physicochemical Profile

The compound exists as a zwitterion in physiological conditions, exhibiting high polarity and water solubility. The tetrahedral geometry of the phosphonate group mimics the transition state of peptide hydrolysis, granting it inhibitory properties against metalloproteases and ligases.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 139.09 g/mol | |

| Chirality | (1S)-(+) | Corresponds to L-amino acids |

| Physical State | White Crystalline Solid | Hygroscopic |

| Melting Point | 265–269 °C (dec.) | Typical for zwitterions |

| Solubility | High: | Insoluble in non-polar solvents |

| pKa Values | Exists as anion at pH 7.4 | |

| Isoelectric Point (pI) | ~5.6 |

31P NMR Characterization

A definitive identification method is

-

Chemical Shift:

18.0 – 24.0 ppm (depending on pH and solvent). -

Coupling: Coupled to protons on

(

Synthetic Methodology: Enantioselective Construction

Achieving the (1S)-configuration requires asymmetric synthesis. The most robust and modern protocol utilizes Ellman’s Sulfinamide auxiliary, which provides high diastereoselectivity during the hydrophosphonylation step (Pudovik reaction).

Protocol: Asymmetric Synthesis via Sulfinimines[6][7]

Mechanism:

-

Condensation: Propanal is condensed with (S)-(-)-tert-butanesulfinamide to form the chiral sulfinimine.

-

Hydrophosphonylation: Diethyl phosphite is added to the imine. The chiral auxiliary directs the attack, favoring the formation of the (S,S)-diastereomer (S-configuration at Carbon, S at Sulfur).

-

Deprotection: Acidic hydrolysis removes the auxiliary and hydrolyzes the phosphonate esters to the free acid.

Step-by-Step Workflow:

-

Imine Formation:

-

Reagents: Propanal (1.0 eq), (S)-tert-butanesulfinamide (1.0 eq),

(2.0 eq) in dry THF. -

Condition: Reflux 6h.

-

Note:

acts as a Lewis acid and water scavenger.

-

-

Diastereoselective Phosphite Addition:

-

Reagents: Diethyl phosphite (1.2 eq), Rb2CO3 (cat.) or LiHMDS (low temp).

-

Condition: -78°C in DCM.

-

Result: Formation of protected

-aminophosphonate with >90% de.

-

-

Global Deprotection:

-

Reagents: 6M HCl, reflux 4-6h.

-

Workup: Propylene oxide treatment (to scavenge acid) or ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

-

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to ensure (1S) configuration.

Biological Applications & Mechanism

The biological utility of (1S)-(+)-(1-Aminopropyl)phosphonic acid stems from its ability to mimic the tetrahedral transition state of peptide bond hydrolysis and its structural similarity to excitatory amino acids.

A. Fungicidal Activity (Ampropylfos)

The racemic mixture (known as Ampropylfos ) is a known fungicide. The (1S)-enantiomer is the eutomer (active isomer) responsible for inhibiting cell wall biosynthesis enzymes in specific fungal strains. It acts by competing with amino acid substrates in transaminase or ligase reactions.

B. Glutamate Receptor Modulation

While not a potent agonist, this compound serves as a probe for Metabotropic Glutamate Receptors (mGluR) .

-

Mechanism: It binds to the glutamate recognition site but, due to the phosphonate group's higher acidity and different geometry compared to carboxylate, it often acts as a weak antagonist or partial agonist.

-

Specificity: It shows selectivity for Group I mGluRs (mGluR1/5) in certain assays, distinct from the broad-spectrum activity of simple amino acids.

C. Transition State Analogue

In enzymology,

-

Target: Leucine Aminopeptidase (LAP) and other metalloproteases.

-

Logic: The tetrahedral phosphonate group (

) mimics the tetrahedral intermediate formed when a water molecule attacks the peptide bond carbonyl. The enzyme binds the phosphonate tightly, stalling the reaction.

Figure 2: Pharmacological interaction pathways based on structural mimicry.

Handling and Stability

-

Stability: The C-P bond is chemically inert to hydrolysis under extreme acid/base conditions (unlike C-O-P or N-P bonds).

-

Storage: Store at room temperature, desiccated. The compound is stable for years if kept dry.

-

Safety: Irritant to eyes and respiratory system (R36/37/38). Standard PPE (gloves, goggles) is required.

References

-

Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

-

Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amines. Yale University / Ellman Laboratory.

-

Naydenova, E., et al. (2010). Synthesis and biological activity of alpha-aminophosphonic acids. Medicinal Chemistry Research.

-

LookChem Database. (2024). CAS 98048-99-8 Properties and Safety.

-

MedChemExpress. (2024). 3-Aminopropylphosphonic acid (Isomer Comparison).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Publications | Ellman Laboratory [ellman.chem.yale.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Aminophosphonic Acids in Medicinal Chemistry

[1]

The Bioisosteric Imperative: Phosphonate vs. Carboxylate

The utility of APAs stems from their ability to mimic the transition state of enzymatic reactions, specifically peptide bond hydrolysis.[2]

Geometric and Electronic Divergence

While amino acids possess a planar

-

Carboxylates: Planar, chemically stable ground state.

-

Phosphonates: Tetrahedral, stable mimic of the unstable transition state.

By substituting the carboxylate with a phosphonate, the inhibitor presents a "frozen" transition state geometry to the enzyme active site. The enzyme binds this mimic with high affinity (often orders of magnitude tighter than the substrate), effectively locking the catalytic machinery.

Physicochemical Properties (Data Summary)

The following table contrasts the core properties of the natural substrate versus the bioisostere.

| Property | Medicinal Chemistry Implication | ||

| Geometry | Planar ( | Tetrahedral ( | Mimics tetrahedral transition state of proteolysis. |

| Acidity ( | ~2.2 (COOH) | ~1.0 - 2.0 ( | Stronger acidity affects ionization state at physiological pH. |

| Acidity ( | ~9.6 ( | ~5.5 - 6.5 ( | Phosphonates are dianionic at pH 7.4, influencing membrane permeability. |

| Hydrolytic Stability | Susceptible to proteases | Highly Stable | Resists metabolic degradation; prolonged half-life. |

| Chelation | Moderate | High (Ca, Zn, Mg) | Potential for metalloprotease inhibition; bone targeting. |

Mechanistic Pharmacology: Transition State Analogy

The primary mechanism of action for APAs is the inhibition of metalloproteases and serine proteases. The diagram below illustrates the kinetic trap mechanism.

Figure 1: Mechanism of Protease Inhibition. The aminophosphonate (green) mimics the geometry of the transition state (yellow) but cannot collapse into products, trapping the enzyme.

Synthetic Architectures: The Kabachnik-Fields Reaction

The most robust method for synthesizing

Reaction Mechanism

The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.[1]

Figure 2: The Kabachnik-Fields Reaction Pathway.[1][3] The pathway highlights the critical imine formation step followed by phosphite addition.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis

Context: Traditional thermal KF reactions can require prolonged heating (12-24h). Microwave-assisted organic synthesis (MAOS) significantly accelerates this transformation, improving yield and purity—critical for high-throughput medicinal chemistry [1, 2].

Objective: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate.

Materials

-

Benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Diethyl phosphite (1.0 eq)

-

Catalyst: None (Catalyst-free under MW) or 10 mol%

(optional for difficult substrates). -

Solvent: Ethanol (or solvent-free).

Methodology

-

Preparation: In a microwave-safe process vial (10 mL), combine benzaldehyde (10 mmol, 1.06 g) and aniline (10 mmol, 0.93 g).

-

Imine Formation (In-situ): Stir the mixture at room temperature for 5 minutes. Note: Pre-formation of the imine often improves the diastereoselectivity of the subsequent phosphite addition.[6]

-

Addition: Add diethyl phosphite (10 mmol, 1.38 g) dropwise to the mixture.

-

Irradiation: Seal the vial and place it in the microwave reactor.

-

Parameters: Power: 300W; Temperature: 80°C; Time: 15 minutes.

-

Why: Rapid dielectric heating polarizes the transition state, accelerating the nucleophilic attack of the phosphorus on the imine carbon.

-

-

Workup:

-

Allow the reaction vessel to cool to room temperature.

-

The crude product often solidifies. Wash the solid with cold hexane/ether (1:1) to remove unreacted starting materials.

-

Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to 4°C.

-

-

Validation:

-

Yield: Expect 85-95%.

-

NMR:

NMR is diagnostic. A sharp singlet around

-

Therapeutic Frontiers

Antiviral Agents

Aminophosphonates have shown efficacy against viral proteases.[7] By mimicking the transition state of the viral polyprotein cleavage sites, these compounds prevent the maturation of infectious viral particles. Recent studies have highlighted derivatives containing benzothiazole moieties as potent inhibitors, with mechanisms validated via molecular docking to viral coat proteins [3].

Oncology (Matrix Metalloproteinases)

Matrix Metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling and metastasis. APAs act as zinc-binding groups (ZBGs). The phosphonate oxygen atoms chelate the catalytic zinc ion in the MMP active site, while the amino acid side chain mimics occupy the S1' specificity pocket. This dual action makes them potent anti-metastatic agents [4].

Neurological Targets

APAs are structural analogues of the neurotransmitters GABA and Glutamate.

-

GABA Analogues: 3-aminopropylphosphonic acid is a potent agonist of GABA-B receptors.

-

Glutamate Analogues: 2-amino-4-phosphonobutyric acid (AP4) acts as an agonist at Group III metabotropic glutamate receptors (mGluRs), offering pathways for treating neurodegenerative disorders.

References

-

Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. National Institutes of Health (NIH).Link[4]

-

Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation. MDPI.Link

-

Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry.Link[5]

-

Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. National Institutes of Health (NIH).Link

-

Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry.Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

- 7. Selective phosphinate transition-state analogue inhibitors of the protease of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Aminophosphonic Acids: Biosynthesis, Detection, and Therapeutic Potential

[1]

Executive Summary

The Carbon-Phosphorus (C-P) Bond as a Metabolic Trojan Horse

Aminophosphonic acids are naturally occurring analogues of amino acids where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO₃H₂).[1][2] This structural substitution creates a C-P bond , which is chemically stable and resistant to the hydrolytic enzymes (phosphatases, phosphodiesterases) that typically cleave C-O-P ester linkages.

For researchers and drug developers, this stability is the core utility. These molecules act as Transition State Analogues (TSAs) .[3] They mimic the tetrahedral transition state of peptide bond hydrolysis but cannot be cleaved, effectively locking the target enzyme in an inactive complex. This guide details the natural diversity, biosynthetic origins, and rigorous detection protocols for this unique class of antimetabolites.

Chemical Diversity & Biological Sources[5]

While synthetic aminophosphonates are common in medicinal chemistry, nature has evolved a specific repertoire of these molecules, primarily in lower organisms (bacteria, protozoa, marine invertebrates).

Table 1: Key Naturally Occurring Aminophosphonic Acids

| Compound Name | Structure Analogue | Primary Biological Source | Mechanism of Action / Function |

| Ciliatine (AEP) | Tetrahymena pyriformis (Ciliate), Sea Anemones | Structural component of phosphonolipids; protects membranes from hydrolytic enzymes. | |

| Phosphinothricin (PT) | Glutamate | Streptomyces viridochromogenes (part of Bialaphos) | Potent Glutamine Synthetase inhibitor; causes ammonia accumulation in plants (herbicidal). |

| Fosfomycin | (Epoxide phosphonate) | Streptomyces fradiae | Inhibits MurA (cell wall synthesis); irreversible covalent binding to active site cysteine. |

| A-90289 | Uridine-peptide conjugate | Streptomyces hygroscopicus | Inhibits MraY (peptidoglycan biosynthesis); liposidomycin family. |

| Phosphonocystine | Cysteine | Streptomyces sp. | Chelation agent; potential antimetabolite.[4] |

Biosynthetic Machinery: The PepM Pathway

The formation of the C-P bond is a thermodynamically unfavorable process. Nature overcomes this barrier using the enzyme Phosphoenolpyruvate Mutase (PepM) .

Mechanism of Action[7][8]

-

Isomerization: PepM catalyzes the rearrangement of Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy) .

-

Thermodynamics: The equilibrium heavily favors PEP (C-O-P). The reaction is driven forward by the immediate consumption of PnPy by the next enzyme in the pathway, Phosphonopyruvate Decarboxylase (Ppd) .

-

Branching: PnPy is the central hub. It can be decarboxylated to form AEP (membrane lipids) or processed through complex pathways to form antibiotics like Phosphinothricin.

Visualization: The C-P Bond Formation Pathway

Figure 1: The PepM pathway illustrates the conversion of PEP to Phosphonopyruvate, the critical rate-limiting step in natural aminophosphonate production.

Analytical Methodologies: Extraction & Detection[9][10]

31P NMR Spectroscopy is the gold standard for detecting aminophosphonates due to the 100% natural abundance of the ³¹P isotope and the distinct chemical shift range of phosphonates (

Protocol: Isolation and Identification from Biological Tissue

Objective: Isolate AEP and related phosphonates from cell homogenates (e.g., Tetrahymena or Streptomyces culture).

Reagents:

-

Extraction Buffer: 0.5 M NaOH + 50 mM EDTA (for soil/complex matrix) or 10% Trichloroacetic acid (TCA) (for soft tissue).

-

Internal Standard: Methylphosphonic acid (MPA) or Phenylphosphonic acid (PPA).

-

D2O (for NMR lock).

Step-by-Step Workflow:

-

Lysis & Extraction:

-

Suspend 1g of wet cell pellet in 5 mL of 10% TCA .

-

Why: Acid extraction precipitates proteins and releases small molecule phosphonates into the supernatant.

-

Sonicate for 10 mins on ice to ensure cell rupture.

-

Centrifuge at 10,000 x g for 15 mins at 4°C. Collect supernatant.

-

-

Neutralization & Enrichment:

-

Neutralize supernatant to pH 7.0-8.0 using KOH.

-

Critical: Aminophosphonates are zwitterionic; extreme pH can alter chemical shifts, complicating library matching.

-

Lyophilize (freeze-dry) the supernatant to a powder.

-

-

NMR Sample Preparation:

-

Redissolve the lyophilized powder in 600 µL D2O .

-

Add 10 µL of 10 mM Methylphosphonic acid (Internal Standard,

~25 ppm). -

Transfer to a 5mm NMR tube.

-

-

Data Acquisition (³¹P NMR):

-

Frequency: >161 MHz (400 MHz proton equivalent).

-

Pulse Sequence: Inverse-gated decoupling (to suppress Nuclear Overhauser Effect for quantitative integration).

-

Relaxation Delay (d1): Set to 5–10 seconds.

-

Why: Phosphorus nuclei have long T1 relaxation times. Short delays lead to signal saturation and inaccurate quantification.

-

Scans: 256–1024 scans (low sensitivity requires high signal averaging).

-

Visualization: Analytical Workflow

Figure 2: Step-by-step extraction and detection pipeline for quantitative ³¹P NMR analysis of aminophosphonates.

Therapeutic Implications: The Logic of Drug Design

The naturally occurring aminophosphonates provide a blueprint for synthetic drug design. The core principle is Transition State Mimicry .

-

Protease Inhibition:

-

Peptide hydrolysis proceeds through a high-energy tetrahedral intermediate.

-

Aminophosphonic acids are stable tetrahedral structures.

-

Result: The enzyme binds the phosphonate with high affinity (believing it to be the transition state) but cannot catalyze the breakdown. The enzyme is "stalled."

-

-

Ligase Inhibition:

-

Example: Phosphinothricin inhibits Glutamine Synthetase.[5]

-

Mechanism: It mimics the glutamate-phosphate intermediate formed during glutamine synthesis. The enzyme phosphorylates phosphinothricin, creating a stable adduct that occupies the active site irreversibly.

-

Self-Validating Check for Researchers: When designing a screen for aminophosphonate activity, always include a phosphatase control . If your compound is degraded by alkaline phosphatase, it is likely a phosphate ester, not a true C-P phosphonate. True aminophosphonates are phosphatase-resistant.

References

-

Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: Metcalf, W. W., & van der Donk, W. A. (2009). Annual Review of Biochemistry. URL:[Link]

-

Aminophosphonic Acids of Potential Medical Importance Source: Mucha, A., Kafarski, P., & Berlicki, L. (2011). Journal of Medicinal Chemistry. URL:[Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications Source: MDPI (2023). Molecules. URL:[Link]

-

Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis Source: Barry, R. J., et al. (1988). Journal of the American Chemical Society. URL:[Link]

-

Aminophosphonate - General Overview Source: Wikipedia (General Reference for Structural Classes). URL:[Link][2][6]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Aminophosphonate - Wikipedia [en.wikipedia.org]

Technical Monograph: (S)-1-Aminopropylphosphonic Acid

The following technical guide details the chemical, biological, and synthetic profile of (S)-1-Aminopropylphosphonic acid (CAS 98048-99-8). This document is structured for application scientists and medicinal chemists focusing on peptidomimetics and enzyme inhibition.

Bio-Isostere of L-Norvaline: Synthesis, Mechanism, and Application[1][2][3][4]

Executive Technical Summary

(S)-1-Aminopropylphosphonic acid (CAS 98048-99-8) is the phosphonic acid analogue of the amino acid L-Norvaline . Unlike its carboxylate counterpart, the phosphonic acid group (

This compound belongs to the class of

| Property | Data |

| IUPAC Name | [(1S)-1-aminopropyl]phosphonic acid |

| Common Abbreviation | (S)-NorValP |

| CAS Number | 98048-99-8 |

| Molecular Formula | |

| Molecular Weight | 139.09 g/mol |

| Chirality | (S)-Enantiomer (L-analogue) |

| pKa Values | |

| Solubility | High in |

Mechanism of Action: The Tetrahedral Mimicry

The pharmacological potency of (S)-1-aminopropylphosphonic acid stems from its structural deception of hydrolytic enzymes.

Metalloprotease Inhibition

Zinc-dependent metalloproteases (e.g., Leucine Aminopeptidase, LAP) catalyze peptide bond cleavage via a high-energy tetrahedral intermediate .

-

Substrate Recognition: The enzyme recognizes the propyl side chain (hydrophobic pocket).

-

Transition State Mimicry: The phosphonate group (

) coordinates the active site Zinc ion ( -

Stalled Catalysis: The enzyme binds the inhibitor tightly, mistaking it for the transition state, but cannot hydrolyze the C-P bond.

The "Trojan Horse" Antibacterial Mechanism

Free

-

Transport: The dipeptide is actively transported into the cell via permeases (e.g., oligopeptide transport systems).

-

Release: Intracellular peptidases cleave the peptide bond, releasing the free (S)-1-aminopropylphosphonic acid.

-

Target: The free acid inhibits enzymes involved in cell wall biosynthesis or essential amino acid metabolism.[1][2]

Pathway Visualization

The following diagram illustrates the "Trojan Horse" uptake and subsequent enzyme inhibition.

Figure 1: Mechanism of phosphonopeptide transport and intracellular release of the active inhibitor.

Chemical Synthesis: Enantioselective Protocol

Synthesizing the pure (S)-enantiomer (CAS 98048-99-8) is critical, as the (R)-enantiomer is often biologically inactive or antagonistic. The following protocol utilizes Asymmetric Hydrophosphonylation of chiral sulfinimines, a robust method for high enantiomeric excess (ee).

Reaction Scheme Logic

-

Chiral Auxiliary: Use of (S)-tert-butanesulfinamide to form a chiral imine.

-

Stereocontrol: The bulky tert-butyl group directs the nucleophilic attack of the phosphite.

-

Deprotection: Acidic hydrolysis yields the free optically active aminophosphonic acid.

Step-by-Step Methodology

Reagents:

-

Butanal (Propyl aldehyde precursor)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Chiral auxiliary)

-

Diethyl phosphite

-

Titanium(IV) ethoxide (

) -

Hydrochloric acid (6N HCl)

Protocol:

-

Formation of Sulfinimine:

-

Dissolve (S)-tert-butanesulfinamide (1.0 equiv) and butanal (1.2 equiv) in anhydrous THF.

-

Add

(2.0 equiv) dropwise under nitrogen atmosphere. -

Stir at room temperature for 12 hours.

-

Quench with brine, filter through Celite, and concentrate to yield the (S,E)-N-butylidene-2-methylpropane-2-sulfinamide.

-

-

Diastereoselective Hydrophosphonylation:

-

Dissolve the sulfinimine in

at -78°C. -

Add Diethyl phosphite (1.5 equiv) and Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 equiv).

-

Stir at -78°C for 4 hours, then warm slowly to RT.

-

Note on Causality: The low temperature and Lithium counter-ion maximize the diastereoselectivity by locking the transition state geometry.

-

-

Hydrolysis to CAS 98048-99-8:

-

Treat the resulting protected phosphonate with 6N HCl under reflux for 6 hours.

-

This step simultaneously removes the sulfinyl group and hydrolyzes the ethyl esters.

-

Concentrate in vacuo.

-

Purification: Dissolve residue in minimal ethanol and add propylene oxide (acid scavenger) to precipitate the zwitterionic product. Recrystallize from water/ethanol.

-

Synthesis Workflow Diagram

Figure 2: Enantioselective synthesis route via sulfinimine auxiliary.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is CAS 98048-99-8 (the S-isomer) and not the R-isomer or GABA analogue, the following validation steps are mandatory.

| Method | Expected Result | Diagnostic Value |

| Single singlet | Confirms C-P bond integrity and purity. | |

| Triplet at | Confirms propyl chain and alpha-substitution. | |

| Polarimetry | Critical: Distinguishes (S) from (R). | |

| Ninhydrin Test | Positive (Purple/Blue) | Confirms presence of free primary amine. |

Quality Control Check:

If the

References

-

Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

-

Allen, J. G., et al. (1979).[1] Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides. Antimicrobial Agents and Chemotherapy.[1] Link

-

Davis, F. A., et al. (1999). Asymmetric synthesis of alpha-aminophosphonates using sulfinimines (N-sulfinyl imines). Journal of Organic Chemistry. Link

-

CAS Common Chemistry. (n.d.).[3] Phosphonic acid, [(1S)-1-aminopropyl]- (CAS 98048-99-8).[4][5][3][6][7] American Chemical Society.[3] Link

-

Orsini, F., et al. (2010). Aminophosphonic acids and derivatives.[4][5][1][2][7][8][9][10][11][12][13] Synthesis and biological applications. Current Medicinal Chemistry. Link

Sources

- 1. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. (1S)-(+)-(1-AMINOPROPYL)PHOSPHONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 98048-99-8|(S)-(1-Aminopropyl)phosphonic acid|BLD Pharm [bldpharm.com]

- 7. (1S)-(+)-(1-AMINOPROPYL)PHOSPHONIC ACID,(CAS# 98048-99-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-アミノプロピルホスホン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Frontiers | Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks [frontiersin.org]

- 13. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite | MDPI [mdpi.com]

Advanced Architectures of Aminophosphonic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Applications

Executive Summary

This technical guide analyzes the structural and functional paradigm of aminophosphonic acid derivatives, specifically

Structural Philosophy: The Tetrahedral Advantage

The core utility of aminophosphonic acids lies in their bioisosterism with naturally occurring

Bioisosteric Significance[1][4][7][9]

-

Transition State Mimicry: The tetrahedral phosphonate group mimics the high-energy tetrahedral transition state formed during peptide bond hydrolysis. This makes them potent, competitive inhibitors of proteolytic enzymes (e.g., metalloproteases, serine proteases).

-

Metabolic Stability: The C-P bond is enzymatically stable against phosphatase hydrolysis, unlike the labile C-O-P bond in phosphates, ensuring prolonged biological half-life.

Figure 1: Structural comparison showing how the tetrahedral geometry of aminophosphonates mimics the hydrolytic transition state of peptides.

Synthetic Methodologies: The Kabachnik-Fields Reaction[3][4][5][6][10][11][12][13][14]

The Kabachnik-Fields (KF) reaction is the dominant multicomponent strategy for synthesizing

Mechanistic Pathways

The reaction proceeds via two competing pathways, largely dictated by the basicity of the amine and the nature of the catalyst:

-

Imine Pathway (Dominant): Amine condenses with the carbonyl to form a Schiff base (imine), followed by the hydrophosphonylation of the C=N bond.[5]

-

-Hydroxyphosphonate Pathway: The phosphite adds to the carbonyl first, forming an

Figure 2: Dual mechanistic pathways of the Kabachnik-Fields reaction. The Imine pathway is generally preferred in catalytic conditions.

Validated Experimental Protocols

To ensure reproducibility and adherence to Green Chemistry principles, the following protocols utilize heterogeneous catalysis and solvent-free conditions.

Protocol A: Green Synthesis using ZnO Nanoparticles

This protocol is selected for its high yield, reusability of the catalyst, and aqueous compatibility.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Primary Amine (1.0 mmol)

-

Triethyl phosphite (1.0 mmol)

-

ZnO Nanoparticles (10 mol%)

-

Solvent: Water (5 mL)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, disperse 10 mol% ZnO nanoparticles in 5 mL of distilled water. Sonicate for 5 minutes to ensure uniform dispersion.

-

Addition: Add the aromatic aldehyde (1.0 mmol) and primary amine (1.0 mmol) to the dispersion. Stir at room temperature for 10 minutes to initiate imine formation.

-

Phosphonylation: Dropwise add triethyl phosphite (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor progress via TLC (Ethyl acetate:Hexane 3:7). Reaction typically completes in 2–4 hours.

-

Work-up: Extract the product with ethyl acetate (

mL). The ZnO nanoparticles will remain in the aqueous phase (can be centrifuged and reused). -

Purification: Dry the organic layer over anhydrous

and concentrate under reduced pressure. Recrystallize from ethanol if necessary.

Validation Check:

-

Yield Expectation: >85%[9]

-

Self-Check: Formation of a solid precipitate often indicates product formation in aqueous media.

Protocol B: Microwave-Assisted Catalyst-Free Synthesis

Ideal for rapid library generation of aminophosphonates.

Reagents:

-

Aldehyde, Amine, Dialkyl Phosphite (1:1:1 ratio)

-

Solvent: None (Neat)

Methodology:

-

Mix the three components in a microwave-safe vial.

-

Irradiate at 300W (approx. 80–100°C) for 5–15 minutes.

-

Cool to room temperature. The crude product is often pure enough for biological screening; otherwise, wash with diethyl ether/hexane.

Biological Applications & Therapeutic Data[1][7][13][15][16]

Enzyme Inhibition Profile

Aminophosphonates act as "false substrates."[10][8] Their efficacy is quantified by

| Target Enzyme | Physiological Role | Mechanism of Inhibition | Key Derivative Class |

| Serine Proteases | Blood coagulation, digestion | Transition state analogue | Diphenyl |

| Metalloproteases | Tissue remodeling, metastasis | Chelation of Zinc ion | Hydroxamic acid-phosphonates |

| Furin | Protein maturation, viral entry | Competitive inhibition | Phosphinoylmethyl-amines |

Recent Therapeutic Advances (2024-2025)

-

Antiviral (TMV): Hydrazone-containing

-aminophosphonates have shown curative activities surpassing commercial agents like dufulin, with inactivation rates up to 94.3%.[12] -

Anticancer: Phosphinoylmethyl-aminophosphonates exhibit selective cytotoxicity against breast (MDA-MB231) and prostate carcinoma cells, inducing apoptosis via inhibition of tyrosine phosphatases.

Figure 3: Therapeutic landscape of aminophosphonate derivatives and their associated mechanisms of action.

References

-

Aminophosphonic Acids and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI Molecules. Available at: [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC - NIH. Available at: [Link]

-

Green synthesis of α-aminophosphonates using ZnO nanoparticles as an efficient catalyst. ResearchGate. Available at: [Link]

-

Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Related Topics [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]